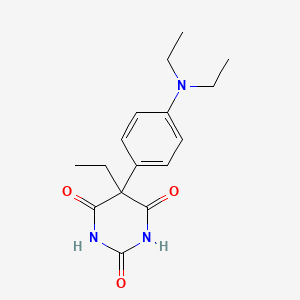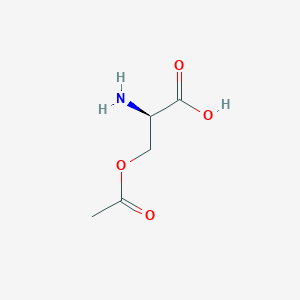
3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Functional Group Introduction: The phenyl, thienyl, and trifluoromethyl groups can be introduced through various substitution reactions.
Aminomethylation: The aminomethyl group can be added using reagents like formaldehyde and ammonia under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4-(2-thienyl)pyridine: Lacks the aminomethyl and trifluoromethyl groups.
3-Aminomethyl-2-phenylpyridine: Lacks the thienyl and trifluoromethyl groups.
4-(2-Thienyl)-6-(trifluoromethyl)pyridine: Lacks the aminomethyl and phenyl groups.
Uniqueness
3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which can impart distinct chemical properties and biological activities. The presence of the trifluoromethyl group, for example, can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Propriétés
Formule moléculaire |
C17H13F3N2S |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
[2-phenyl-4-thiophen-2-yl-6-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C17H13F3N2S/c18-17(19,20)15-9-12(14-7-4-8-23-14)13(10-21)16(22-15)11-5-2-1-3-6-11/h1-9H,10,21H2 |
Clé InChI |
IMHIAFDMQSOJKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC(=N2)C(F)(F)F)C3=CC=CS3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine](/img/structure/B13732243.png)




![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)








